molecular formula C8H6Cl2O6S2 B15172147 Methyl 3,5-bis(chlorosulfonyl)benzoate CAS No. 918810-48-7

Methyl 3,5-bis(chlorosulfonyl)benzoate

Cat. No.: B15172147
CAS No.: 918810-48-7
M. Wt: 333.2 g/mol
InChI Key: VVZZYHWXPBPLOJ-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(chlorosulfonyl)benzoate: is a chemical compound with the molecular formula C₈H₆Cl₂O₆S₂ and a molecular weight of 333.166 g/mol . . This compound is characterized by the presence of two chlorosulfonyl groups attached to a benzoate ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-bis(chlorosulfonyl)benzoate can be synthesized through the chlorosulfonation of methyl benzoate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of chlorosulfonyl groups at the 3 and 5 positions of the benzoate ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-bis(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted benzoates.

    Reduction Reactions: Sulfonyl derivatives.

    Oxidation Reactions: Sulfonic acids.

Scientific Research Applications

Chemistry: Methyl 3,5-bis(chlorosulfonyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to modify biomolecules, enabling the study of their functions and interactions. It is also employed in the development of diagnostic tools and assays .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of methyl 3,5-bis(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles. The chlorosulfonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl functionalities into target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two chlorosulfonyl groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of complex molecules .

Properties

CAS No.

918810-48-7

Molecular Formula

C8H6Cl2O6S2

Molecular Weight

333.2 g/mol

IUPAC Name

methyl 3,5-bis(chlorosulfonyl)benzoate

InChI

InChI=1S/C8H6Cl2O6S2/c1-16-8(11)5-2-6(17(9,12)13)4-7(3-5)18(10,14)15/h2-4H,1H3

InChI Key

VVZZYHWXPBPLOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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